molecular formula C7H10ClNO3S B2698110 3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione CAS No. 1344004-24-5

3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2698110
CAS No.: 1344004-24-5
M. Wt: 223.67
InChI Key: IFVUBFFPOZLCMD-UHFFFAOYSA-N
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Description

3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione is a chemical compound with the molecular formula C7H10ClNO3S and a molecular weight of 223.68 g/mol . This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a chloroethoxyethyl side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-(2-chloroethoxy)ethanol with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chloroethoxyethyl side chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione is unique due to the presence of both the thiazolidine ring and the chloroethoxyethyl side chain. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-[2-(2-chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO3S/c8-1-3-12-4-2-9-6(10)5-13-7(9)11/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVUBFFPOZLCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCOCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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